molecular formula C25H22N2 B12586751 2,2'-(Phenylmethylene)bis(3-methyl-3H-indole) CAS No. 578731-98-3

2,2'-(Phenylmethylene)bis(3-methyl-3H-indole)

Cat. No.: B12586751
CAS No.: 578731-98-3
M. Wt: 350.5 g/mol
InChI Key: NYSXTPBEYXYFPZ-UHFFFAOYSA-N
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Description

2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) is a compound belonging to the class of bis(indolyl)methanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) typically involves the condensation of indole derivatives with aldehydes. One common method is the catalyst-free visible-light-induced condensation reaction, which involves the use of indole and benzaldehyde under visible light . Another method involves the use of lithium tert-butoxide as a base, where indole reacts with benzyl alcohol under air .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) undergoes various types of chemical reactions, including:

    Substitution Reactions: The indole rings can participate in electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include electrophiles such as halogens and sulfonyl chlorides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

Major Products Formed

    Substitution Reactions: Products include halogenated or sulfonylated derivatives of the compound.

    Oxidation Reactions: Oxidation products may include various oxidized forms of the indole rings.

Scientific Research Applications

2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Phenylmethylene)bis(3-methyl-3H-indole) is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its similar compounds. Its ability to inhibit human carboxylesterase 2 and its potential anticancer properties make it a compound of significant interest in scientific research .

Properties

CAS No.

578731-98-3

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

3-methyl-2-[(3-methyl-3H-indol-2-yl)-phenylmethyl]-3H-indole

InChI

InChI=1S/C25H22N2/c1-16-19-12-6-8-14-21(19)26-24(16)23(18-10-4-3-5-11-18)25-17(2)20-13-7-9-15-22(20)27-25/h3-17,23H,1-2H3

InChI Key

NYSXTPBEYXYFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)C4=NC5=CC=CC=C5C4C

Origin of Product

United States

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